4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione
Description
Properties
IUPAC Name |
1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-9-6-3-5-8-4-1-2-7-13(10(8)9)12(11)15/h3,5-6H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNJLJKUQJJIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C3=C(C1)C=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963195 | |
| Record name | 4,5,6,7-Tetrahydroazepino[3,2,1-hi]indole-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-15-4 | |
| Record name | 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC100961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6,7-Tetrahydroazepino[3,2,1-hi]indole-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-cyanoacetylindolines and sulfoxonium ylides, catalyzed by Rh(III) complexes. The reaction is carried out under an argon atmosphere at 80°C for 12 hours, followed by purification through flash column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural Analogs and Their Key Properties
The following table summarizes critical differences between 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione and related compounds:
Key Observations:
Ketone Position : The 1,2-dione configuration distinguishes it from the 1,4-dione analog (CAS: 73356-94-2), which may reduce electrophilicity and reactivity toward nucleophiles .
Biological Activity : Pyrroloindolediones exhibit potent anti-leukemic activity, but the azepine analog’s activity remains underexplored. Beta-carbolines, lacking dione groups, show divergent mechanisms (e.g., MAO inhibition) .
Physicochemical Properties
- Stability : The 1,2-dione moiety may confer susceptibility to hydrolysis under alkaline conditions, similar to isatin-based compounds .
Biological Activity
4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione is a complex organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.225 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the cyclization of specific precursors under controlled conditions. A common method utilizes N-cyanoacetylindolines and sulfoxonium ylides, catalyzed by Rh(III) complexes under an argon atmosphere at 80°C for 12 hours. The resulting product is purified through flash column chromatography.
Biological Activity
The biological activity of this compound has been explored in various studies. Its structure allows for interactions with multiple biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
The mechanism of action involves binding to specific sites on molecular targets. This binding can alter the function of proteins involved in critical pathways such as cell cycle regulation and apoptosis. The compound's unique structure contributes to its distinct biological effects compared to similar compounds.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells :
- A study demonstrated that derivatives of indole compounds exhibit significant cytotoxic effects against triple-negative breast cancer (TNBC) cells (MDA-MB-231). These compounds induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and G2/M cell cycle arrest .
- The synthesized compounds showed no cytotoxic activity on normal human erythrocytes, indicating a selective effect on cancer cells.
- Protein Kinase Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Cytotoxic effects on TNBC; protein kinase inhibition |
| 2,3,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,4-dione | Similar structure but different functional groups | Potentially lower activity against cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
